molecular formula C8H16ClNO3 B2483012 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride CAS No. 205827-18-5

2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride

Cat. No.: B2483012
CAS No.: 205827-18-5
M. Wt: 209.67
InChI Key: WZJYJASPTUKLMF-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride (CAS 205827-18-5) is a high-purity chemical building block offered for research and development purposes . The compound has a molecular formula of C 8 H 16 ClNO 3 and a molecular weight of 209.67 g/mol . This molecule features both a primary amine group and a carboxylic acid functional group attached to a tetrahydropyran (oxane) ring, making it a versatile scaffold for synthetic organic chemistry . The presence of multiple functional groups allows researchers to conduct parallel reactions, such as amide bond formation via the carboxylic acid and nucleophilic substitution or reductive amination via the primary amine. This makes it a valuable intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry and drug discovery efforts. The hydrochloride salt form improves the compound's stability and handling properties. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

2-[4-(aminomethyl)oxan-4-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-6-8(5-7(10)11)1-3-12-4-2-8;/h1-6,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJYJASPTUKLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride typically involves the reaction of 4-(aminomethyl)tetrahydro-2H-pyran with acetic acid in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a fundamental building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the development of diverse derivatives.
  • Reactivity Patterns : Its ability to participate in multiple reactions makes it useful for creating novel compounds with potential applications in pharmaceuticals and materials science.

Biology

  • Enzyme Interaction Studies : 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. It modulates specific molecular targets such as enzymes and receptors, influencing biological processes like signal transduction and gene expression.
  • Pharmacological Applications : The compound has shown potential as an inhibitor of key enzymes involved in cellular processes, such as mTOR kinase, which plays a critical role in cell growth and metabolism. Its interactions can lead to significant effects on cell function, including alterations in growth and proliferation rates.

Industrial Applications

  • Chemical Intermediates : In industrial settings, this compound is employed in the production of various chemical intermediates and specialty chemicals, contributing to the development of new materials and drugs.

Case Study 1: Enzyme Modulation

In a study examining the effects of this compound on mTOR kinase activity, researchers found that varying concentrations of the compound significantly impacted enzyme inhibition. At low concentrations, it enhanced cell growth; however, at higher doses, it induced cytotoxic effects. This duality highlights the importance of dosage in therapeutic applications.

Case Study 2: Synthesis of Derivatives

Another study focused on synthesizing derivatives from this compound through oxidation reactions. The resulting nitro derivatives exhibited enhanced biological activity against certain bacterial strains, demonstrating the compound's versatility as a precursor for developing antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Structure Functional Groups Molecular Weight Key Features & Applications Reference
2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride Oxane ring -NH2CH2, -CH2COOH (HCl salt) Not explicitly stated (estimated ~207–220 g/mol) Drug discovery scaffold; conformational rigidity from oxane ring .
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Cyclohexane ring -NH2, -CH2COOH (trans-configuration) ~207.69 g/mol Cyclohexane imparts distinct spatial geometry; potential for CNS-targeted therapeutics .
1-(Aminomethyl)cyclohexaneacetic acid hydrochloride (Gabapentin HCl) Cyclohexane ring -NH2CH2, -CH2COOH (HCl salt) ~215.72 g/mol Approved anticonvulsant; binds voltage-gated calcium channels .
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride Phenyl ring -NH2CH2, -CH2COOH (HCl salt) 201.65 g/mol Aromatic interactions enhance binding to hydrophobic targets (e.g., enzymes, receptors) .
2-[4-(Aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic acid hydrochloride Thiane ring (sulfone) -NH2CH2, -CH2COOH, -SO2 (HCl salt) ~265.74 g/mol Sulfone group increases polarity and metabolic stability .
2-Amino-N-(oxan-4-ylmethyl)acetamide hydrochloride Oxane ring -NH2CH2, -CONHCH2 (HCl salt) Not explicitly stated Amide group improves proteolytic resistance; peptide mimetics .

Key Comparative Insights

Ring System Variations
  • Oxane vs. Cyclohexane : The oxane ring in the target compound introduces an oxygen atom, enhancing hydrogen-bonding capacity and altering ring puckering compared to cyclohexane derivatives (e.g., Gabapentin HCl). This may influence bioavailability and target selectivity .
  • Aromatic vs. Aliphatic Cores : The phenyl-containing analogue () leverages π-π stacking interactions, suitable for targeting aromatic residues in enzymes or receptors, whereas aliphatic cores favor flexible binding pockets .
Functional Group Modifications
  • Carboxylic Acid vs. Amide : Replacing the acetic acid with an acetamide group () reduces acidity and enhances blood-brain barrier penetration, relevant for CNS drug design .
Pharmacological Relevance
  • Gabapentin analogues () highlight the importance of cyclohexane rings in neuromodulation, while the target compound’s oxane ring may offer novel binding modes for unexplored targets .
  • Methyl ester derivatives () serve as prodrugs, hydrolyzing in vivo to release active carboxylic acids, demonstrating how functional group tweaks optimize drug delivery .

Research Findings and Data

Commercial and Industrial Relevance

  • Cost : High purity (99.999%) forms of the target compound are priced at €513/50mg, reflecting its niche applications in high-value research .

Biological Activity

Overview

2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride is a compound with notable biological activity, particularly in biochemical research. Its structural features allow it to interact with various molecular targets, influencing enzyme activity and metabolic pathways. This article explores its biological activity, mechanisms of action, applications in scientific research, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes and receptors. The compound influences:

  • Signal Transduction : It alters the pathways through which cells communicate and respond to stimuli.
  • Gene Expression : It can affect the transcription of genes, thereby influencing protein synthesis and cellular function.
  • Metabolic Regulation : The compound plays a role in various metabolic processes, potentially impacting energy production and utilization.

Applications in Research

This compound is utilized across several fields:

  • Biochemistry : It serves as a tool for studying enzyme interactions and metabolic pathways.
  • Medicinal Chemistry : The compound is investigated for its potential therapeutic applications, particularly in pain management and metabolic disorders.
  • Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting specific biological pathways.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityApplications
2-(4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)acetic acidContains a tetrahydropyran ringModulates similar enzymesBiochemical research
2-(Methylamino)-2-(oxan-3-yl)acetic acid hydrochlorideMethylamino group additionAntimicrobial propertiesPharmaceutical development
2-(4-Aminooxan-4-yl)acetic acid hydrochlorideAmino group at different positionPotential anti-inflammatory effectsMedicinal chemistry

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Diabetic Peripheral Neuropathic Pain : In Phase II clinical trials, the compound showed promising results in reducing pain associated with diabetic neuropathy, leading to its progression into Phase III trials .
  • Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role as a modulator in biochemical processes .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including oxane ring formation, aminomethylation, and subsequent HCl salt preparation. Key steps may include nucleophilic substitution or reductive amination. Reaction optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. For example, using aqueous HCl for salt formation enhances crystallinity and purity (>95%) . Characterization via NMR (e.g., δ 3.4–3.6 ppm for oxane protons) and HPLC confirms structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the oxane ring, aminomethyl group, and acetic acid moiety. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 192.1). X-ray crystallography resolves stereochemistry, while FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Purity assessment requires HPLC with UV detection (λ = 210–254 nm) and a C18 column .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in PBS) but may reduce stability in polar aprotic solvents like DMSO. Solubility profiles should be tested via gravimetric analysis or UV-spectrophotometry across pH 3–7. Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks can identify degradation pathways (e.g., hydrolysis of the oxane ring) .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data in divergent solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity or ion-pairing effects. Systematic evaluation using Hansen Solubility Parameters (HSP) or phase diagrams clarifies solvent-solute interactions. Differential Scanning Calorimetry (DSC) identifies polymorphic forms, while dynamic light scattering (DLS) detects aggregation in aqueous media .

Q. What strategies are recommended for designing bioactivity assays targeting neurological receptors?

  • Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for GABA_A or NMDA receptors) with HEK293 cell lines. Dose-response curves (0.1–100 μM) and molecular docking (AutoDock Vina) predict binding affinities. Cross-validate with electrophysiology (patch-clamp) to confirm functional modulation .

Q. Which statistical methods optimize reaction yield while minimizing byproduct formation?

  • Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies optimal conditions (e.g., 60°C, 12 h, pH 5.5). Pareto analysis prioritizes factors (e.g., catalyst concentration > solvent ratio). Multivariate analysis (PCA) reduces dimensionality in datasets with >5 variables .

Q. How can stability under oxidative or photolytic conditions be systematically evaluated?

  • Methodological Answer : Conduct forced degradation studies using H₂O₂ (3% v/v) for oxidation and UV light (254 nm) for photolysis. Monitor degradation via UPLC-MS/MS and quantify kinetics using Arrhenius plots. Stabilizers like BHT (0.01% w/v) may mitigate radical-mediated decomposition .

Q. What computational approaches predict interactions with metabolic enzymes (e.g., CYP450)?

  • Methodological Answer : Quantum mechanical calculations (DFT) model electron transfer in CYP450-mediated oxidation. Molecular Dynamics (MD) simulations (AMBER) assess binding stability over 100 ns. In vitro microsomal assays (human liver microsomes) validate predictions .

Q. How should impurity profiles be analyzed during scale-up synthesis?

  • Methodological Answer : Use HPLC-MS with charged aerosol detection (CAD) to quantify impurities <0.1%. Structural elucidation of byproducts (e.g., N-oxide derivatives) requires MS/MS fragmentation. Process Analytical Technology (PAT) tools like inline FTIR enable real-time monitoring .

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